molecular formula C16H11FN4O2S B12013507 4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

Cat. No.: B12013507
M. Wt: 342.3 g/mol
InChI Key: YJCLSGSVEMUCPZ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is a complex organic compound that features a triazole ring, a fluorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group is introduced via a nucleophilic substitution reaction, and the benzoic acid moiety is typically added through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include modified versions of the original compound with new functional groups or altered structures.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The triazole ring and fluorophenyl group are likely key to its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and fluorophenyl-containing molecules. Examples include:

  • 3-((2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)benzoic acid
  • 4-((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

Uniqueness

What sets 4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid apart is its specific combination of functional groups, which can confer unique reactivity and potential applications. The presence of the fluorophenyl group, in particular, can influence its chemical properties and interactions with biological targets.

Properties

Molecular Formula

C16H11FN4O2S

Molecular Weight

342.3 g/mol

IUPAC Name

4-[(E)-[3-(2-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C16H11FN4O2S/c17-13-4-2-1-3-12(13)14-19-20-16(24)21(14)18-9-10-5-7-11(8-6-10)15(22)23/h1-9H,(H,20,24)(H,22,23)/b18-9+

InChI Key

YJCLSGSVEMUCPZ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.